molecular formula C16H13NOS B5631196 N-benzyl-1-benzothiophene-2-carboxamide

N-benzyl-1-benzothiophene-2-carboxamide

Cat. No. B5631196
M. Wt: 267.3 g/mol
InChI Key: ZBMXYFCVTCXGFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves the coupling of aromatic compounds with thiophene-based structures. For example, a related compound, N-(1-Naphthyl)furan-2-carboxamide, was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by a series of reactions including treatment with P2S5 and oxidation to yield the benzothiazole derivative (А. Aleksandrov, М. М. El’chaninov, 2017). Similar methodologies may be applicable for synthesizing N-benzyl-1-benzothiophene-2-carboxamide, adjusting for the specific structural requirements.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including their crystal structure, can be analyzed through X-ray diffraction. A study on 1-benzothiophene-2-carboxylic acid, a structurally related compound, revealed its complex 3D arrangement characterized by hydrogen-bonded dimers and further interactions through π-π and C-H⋯π bonds, indicating a potential for similar structural complexity in N-benzyl-1-benzothiophene-2-carboxamide (Analio Dugarte-Dugarte et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving benzothiophene derivatives can include electrophilic substitution, nucleophilic addition, and other reactions specific to the functional groups present on the benzothiophene core. For instance, synthesis and reactivity studies on 2-(furan-2-yl)benzo[e][1,3]benzothiazole highlight the potential for diverse electrophilic substitution reactions, which could similarly apply to N-benzyl-1-benzothiophene-2-carboxamide depending on its substitution pattern and reaction conditions (А. Aleksandrov, М. М. El’chaninov, 2017).

Safety and Hazards

The safety and hazards associated with N-benzyl-1-benzothiophene-2-carboxamide are not well-documented in the literature. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-benzyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMXYFCVTCXGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-benzothiophene-2-carboxamide

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